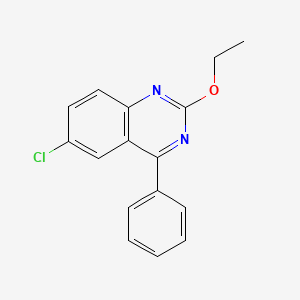

6-Chloro-2-ethoxy-4-phenylquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinazoline derivatives has been the subject of research for many years . For instance, 4-Chloro-2-phenylquinazoline was used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand, N,N,2-triphenylquinazolin-4-amine, sulfanyl and sulfinylbenzodiazines .Molecular Structure Analysis

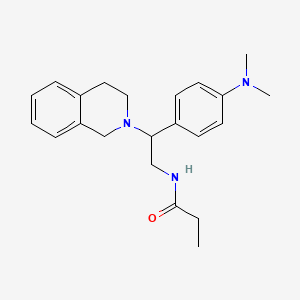

The molecular formula of 6-Chloro-2-ethoxy-4-phenylquinazoline is C16H13ClN2O . The average mass is 284.740 Da and the monoisotopic mass is 284.071655 Da .Scientific Research Applications

Anticancer and Apoptosis Induction

6-Chloro-2-ethoxy-4-phenylquinazoline derivatives have been studied for their potent anticancer properties, particularly in inducing apoptosis in cancer cells. A notable derivative, identified through structure-activity relationship studies, showed significant efficacy in inducing apoptosis with excellent blood-brain barrier penetration, demonstrating potential as a clinical candidate for cancer therapy. This derivative exhibited potent activity in cell-based apoptosis induction assays and showed high efficacy in various human and mouse xenograft cancer models, including breast cancer (Sirisoma et al., 2009).

Antioxidant Properties

Research on analogues of this compound, such as ethoxyquin and its heavier chalcogen analogues, revealed their significant antioxidant capacities. Ethoxyquin, in particular, was found to be an efficient inhibitor of lipid peroxidation, showing better performance than alpha-tocopherol in certain assays. These studies highlight the potential of this compound derivatives in antioxidant applications, suggesting their utility in protecting against oxidative stress-related damages (Kumar et al., 2007).

Inhibition of Cancer Cell Proliferation

Another study on a closely related derivative, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, demonstrated its effectiveness as an inhibitor of lung cancer cell line proliferation. The synthesis and structural characterization of this compound provided insights into its potential mechanism of action, which involves the formation of a three-dimensional structure via weak hydrogen bonding, contributing to its anticancer activity (Cai et al., 2019).

Use as an Animal Feed Antioxidant

Ethoxyquin, a derivative of this compound, is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Although it is not permitted in food for human consumption, its presence in animal feed highlights its importance in agricultural and veterinary applications. Studies have reassured its safety, despite some observed harmful effects, which necessitated further research to reevaluate its toxicity (Blaszczyk et al., 2013).

Mechanism of Action

Target of Action

6-Chloro-2-ethoxy-4-phenylquinazoline is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities Quinazoline derivatives are known to exhibit analgesic and anti-inflammatory activities . They interact with various biological targets, contributing to their wide-ranging pharmacological responses .

Mode of Action

It’s known that quinazoline derivatives interact with their targets, leading to changes in biological activities . For instance, a 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis, compared to standard phenylbutazone (11% inhibition) and indomethacin (66% inhibition) at a 10 mg/kg dose .

Biochemical Pathways

Quinazoline derivatives are known to affect a variety of biological activities, suggesting their involvement in multiple biochemical pathways .

Result of Action

Given the known analgesic and anti-inflammatory activities of quinazoline derivatives , it can be inferred that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

The nature of these interactions often depends on the specific substitutions on the quinazoline ring .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

6-chloro-2-ethoxy-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-2-20-16-18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYLMZPCAMEQGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2927148.png)

![Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2927152.png)

![3-amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2927154.png)

![5-bromo-2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2927164.png)

![1-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2927165.png)